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Abstract
GSK2973980A is a potent and highly selective inhibitor of the enzyme Acyl-CoA:diacylglycerol

acyltransferase 1 (DGAT1). With the chemical formula C25H19F5N4O4, this small molecule

has demonstrated significant potential in preclinical models for the treatment of metabolic

disorders. This technical guide provides a comprehensive overview of the chemical structure,

mechanism of action, quantitative pharmacological data, and detailed experimental protocols

related to GSK2973980A, serving as a vital resource for researchers in the field of metabolic

disease and drug development.

Chemical Structure and Properties
GSK2973980A is a complex synthetic molecule with the IUPAC name (S)-2-(6-(5-(3-(3,4-

difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-

2-yl)acetic acid. Its identity is confirmed by a CAS Registry Number of 1414797-35-5.

Table 1: Chemical and Physical Properties of GSK2973980A
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Property Value

Molecular Formula C25H19F5N4O4

IUPAC Name

(S)-2-(6-(5-(3-(3,4-

difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-

(2,2,2-trifluoroethyl)-1,2,3,4-

tetrahydronaphthalen-2-yl)acetic acid

CAS Registry Number 1414797-35-5

Mechanism of Action and Signaling Pathway
GSK2973980A exerts its pharmacological effect through the potent and selective inhibition of

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the metabolic

pathway of triglyceride synthesis, catalyzing the final and committed step: the esterification of

diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TAG). This process is

particularly crucial in the small intestine for the absorption of dietary fats.

Following the digestion of dietary fats into fatty acids and monoglycerides, these molecules are

taken up by enterocytes. Inside the enterocytes, they are re-esterified to form triglycerides.

These newly synthesized triglycerides are then packaged into large lipoprotein particles called

chylomicrons, which are secreted into the lymphatic system and subsequently enter the

bloodstream to deliver lipids to various tissues.

By inhibiting DGAT1 in the enterocytes, GSK2973980A effectively blocks the synthesis of

triglycerides, leading to a reduction in the formation and secretion of chylomicrons. This, in turn,

results in a decrease in the level of triglycerides in the blood, particularly after a meal

(postprandial hyperlipidemia).
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Figure 1. Signaling pathway of DGAT1 inhibition by GSK2973980A in intestinal enterocytes.

Quantitative Pharmacological Data
GSK2973980A has been demonstrated to be a highly potent and selective inhibitor of DGAT1.

Its in vitro and in vivo efficacy have been characterized through various assays.

Table 2: In Vitro Potency and Selectivity of GSK2973980A

Assay Target IC50

Enzymatic Assay Human DGAT1 3 nM

Cell-Based Assay C2C12 cells 77 nM

Selectivity vs. Human DGAT2 >10 µM

Human ACAT1 >10 µM

Human ACAT2 >10 µM

Table 3: Pharmacokinetic Profile of GSK2973980A in Mice
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Parameter Value

Dose 10 mg/kg (oral)

Cmax (Maximum Concentration) 1.5 µM

Tmax (Time to Cmax) 2 hours

AUC (Area Under the Curve) 8.5 µM*h

Bioavailability 30%

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

GSK2973980A.

DGAT1 Enzymatic Inhibition Assay
This assay quantifies the in vitro potency of GSK2973980A in inhibiting the enzymatic activity

of human DGAT1.

Protocol:

Enzyme Preparation: Recombinant human DGAT1 enzyme is expressed and purified from a

suitable expression system (e.g., baculovirus-infected insect cells).

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 100 mM Tris-HCl,

pH 7.5), 10 mM MgCl2, 200 µM diacylglycerol (DAG) as a substrate, and 10 µM [1-

14C]oleoyl-CoA as the radiolabeled co-substrate.

Inhibitor Addition: GSK2973980A is dissolved in DMSO and added to the reaction mixture at

various concentrations. A DMSO control (vehicle) is also included.

Reaction Initiation and Incubation: The reaction is initiated by the addition of the purified

DGAT1 enzyme. The mixture is then incubated at 37°C for 30 minutes.

Reaction Termination and Extraction: The reaction is stopped by the addition of a mixture of

chloroform/methanol (2:1, v/v). The lipids are extracted by vortexing and centrifugation.
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Analysis: The organic phase containing the radiolabeled triglycerides is collected, dried, and

the radioactivity is measured using a scintillation counter.

Data Analysis: The percentage of inhibition at each concentration of GSK2973980A is

calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a

four-parameter logistic equation.
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Acclimation & Fasting of Mice

Oral Administration of GSK2973980A or Vehicle
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To cite this document: BenchChem. [In-Depth Technical Guide: The Chemical Structure and
Pharmacological Profile of GSK2973980A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12433303#chemical-structure-of-gsk2973980a-
c25h19f5n4o4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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